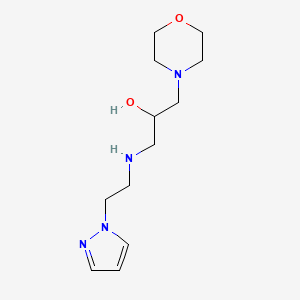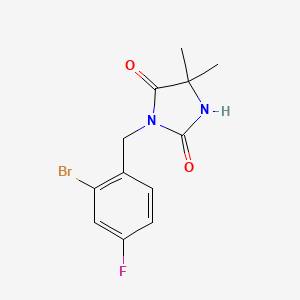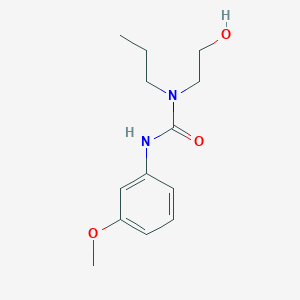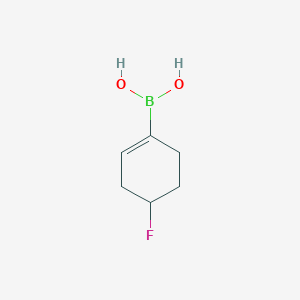![molecular formula C18H25NO3 B14913347 N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
N-[(4-cyclohexylphenyl)carbonyl]valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohexylbenzoyl)valine is a synthetic compound that combines the structural features of valine, an essential amino acid, with a benzoyl group substituted with a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclohexylbenzoyl)valine typically involves the acylation of valine with 4-cyclohexylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Valine+4-Cyclohexylbenzoyl chloride→(4-Cyclohexylbenzoyl)valine+HCl
The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of (4-cyclohexylbenzoyl)valine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Cyclohexylbenzoyl)valine can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to introduce functional groups like hydroxyl or ketone groups.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexyl ring can yield cyclohexanol or cyclohexanone derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Its structural similarity to valine makes it a useful tool in studying protein synthesis and function.
Medicine: It may have potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (4-cyclohexylbenzoyl)valine depends on its specific application. In biological systems, it may interact with enzymes and proteins similarly to valine, potentially affecting protein synthesis and function. The cyclohexylbenzoyl group may also introduce unique interactions with molecular targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Valine: An essential amino acid involved in protein synthesis.
Benzoylvaline: A compound with a benzoyl group attached to valine, lacking the cyclohexyl substitution.
Cyclohexylalanine: An amino acid derivative with a cyclohexyl group attached to alanine.
Uniqueness: (4-Cyclohexylbenzoyl)valine is unique due to the presence of both a cyclohexyl group and a benzoyl group attached to valine
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)












